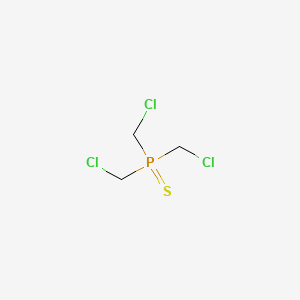
1-tert-Butoxynonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butoxynonane is an organic compound with the molecular formula C13H28O It is a member of the ether family, characterized by the presence of a tert-butoxy group attached to a nonane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-tert-Butoxynonane can be synthesized through the reaction of tert-butyl alcohol with nonyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under reflux conditions, ensuring the complete conversion of reactants to the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of phase-transfer catalysts can further enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 1-tert-Butoxynonane undergoes various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form tert-butyl hydroperoxide.
Reduction: Reduction reactions can convert the ether linkage to an alcohol group.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Strong acids or bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: tert-Butyl hydroperoxide.
Reduction: Nonyl alcohol.
Substitution: Various substituted nonane derivatives.
Aplicaciones Científicas De Investigación
1-tert-Butoxynonane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-tert-butoxynonane involves its interaction with various molecular targets. The tert-butoxy group can undergo nucleophilic substitution reactions, leading to the formation of new compounds. The nonane chain provides hydrophobic interactions, which can influence the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
1-tert-Butoxybutane: Similar in structure but with a shorter carbon chain.
tert-Butyl methyl ether: Contains a tert-butoxy group but with a methyl group instead of a nonane chain.
tert-Butyl ethyl ether: Similar ether linkage but with an ethyl group.
Uniqueness: 1-tert-Butoxynonane is unique due to its longer nonane chain, which imparts distinct physical and chemical properties. This makes it suitable for applications requiring specific hydrophobic interactions and reactivity profiles.
Propiedades
Número CAS |
65818-36-2 |
|---|---|
Fórmula molecular |
C13H28O |
Peso molecular |
200.36 g/mol |
Nombre IUPAC |
1-[(2-methylpropan-2-yl)oxy]nonane |
InChI |
InChI=1S/C13H28O/c1-5-6-7-8-9-10-11-12-14-13(2,3)4/h5-12H2,1-4H3 |
Clave InChI |
IKWXJJICTWDYPP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one](/img/structure/B14485933.png)
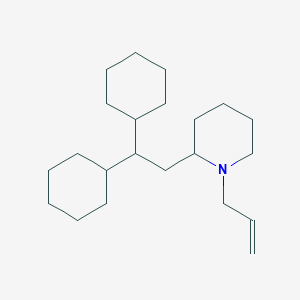
![2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro-](/img/structure/B14485940.png)
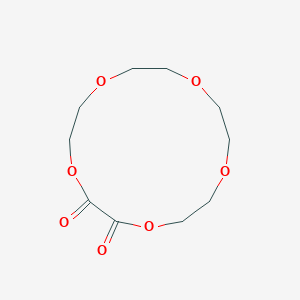
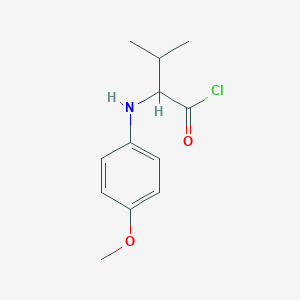
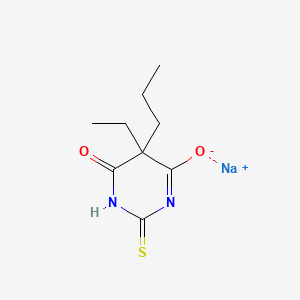
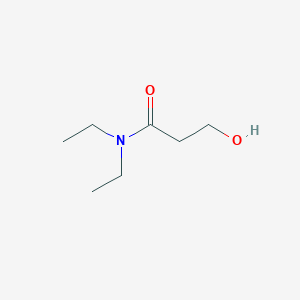
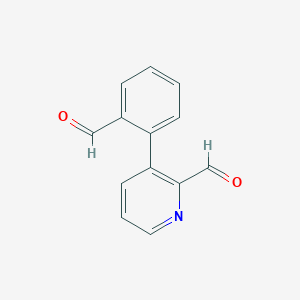
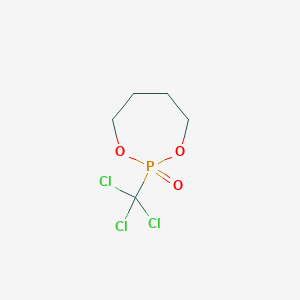
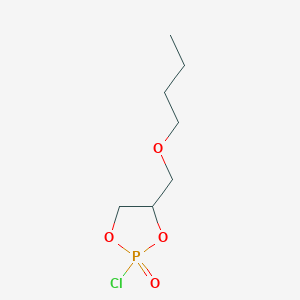
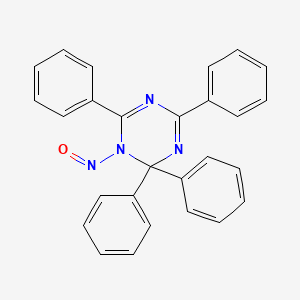
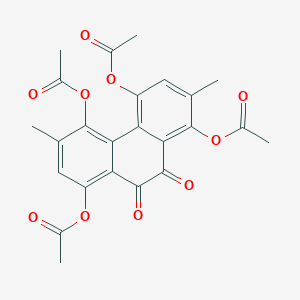
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-dimethoxy-2-(phenylmethyl)-](/img/structure/B14486010.png)
